methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride is a chemical compound with the molecular formula C9H13N3O3·HCl. It is also known by its IUPAC name, methyl acetylhistidinate hydrochloride. This compound is a derivative of histidine, an essential amino acid, and features an imidazole ring, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride typically involves the esterification of histidine. One common method includes the reaction of histidine with acetic anhydride to form N-acetylhistidine, followed by esterification with methanol in the presence of an acid catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an imidazole N-oxide, while reduction could produce a methylated derivative .
Scientific Research Applications
Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzyme catalysis and protein interactions.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of drugs targeting histidine-related pathways.
Industry: It is used in the production of various pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing catalytic activity. Additionally, the compound can modulate protein-protein interactions, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride: Similar structure but with an amino group instead of an acetamido group.
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride: Another derivative with a similar backbone but different functional groups
Uniqueness
Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the acetamido group, in particular, influences its reactivity and interaction with biological molecules .
Properties
IUPAC Name |
methyl 2-acetamido-3-(1H-imidazol-5-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3.ClH/c1-6(13)12-8(9(14)15-2)3-7-4-10-5-11-7;/h4-5,8H,3H2,1-2H3,(H,10,11)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWFUJLHAPALNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.